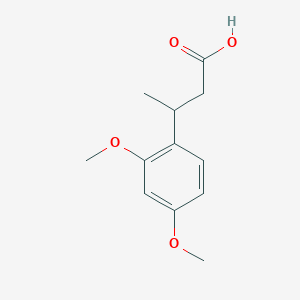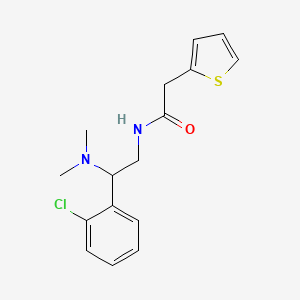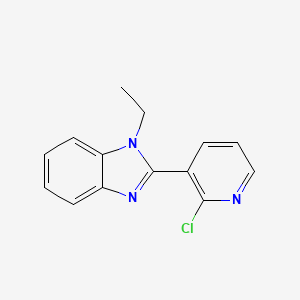![molecular formula C13H15FN6 B2768217 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine CAS No. 2380176-25-8](/img/structure/B2768217.png)
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a piperazine moiety that is further functionalized with a fluoropyrimidine group. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine typically involves multi-step organic synthesis techniques
Synthesis of the Pyridazine Core: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Group: The piperazine moiety is introduced via nucleophilic substitution reactions, where a halogenated pyridazine intermediate reacts with piperazine.
Functionalization with Fluoropyrimidine: The final step involves the coupling of the piperazine-substituted pyridazine with a fluoropyrimidine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or pyrimidine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated derivatives, organometallic reagents, or nucleophiles under appropriate conditions (e.g., palladium-catalyzed cross-coupling).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide array of derivatives.
Applications De Recherche Scientifique
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms, especially those involving pyrimidine metabolism and piperazine-containing molecules.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine involves its interaction with specific molecular targets within cells. The fluoropyrimidine group can inhibit enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH), leading to disruptions in DNA synthesis and cell proliferation. The piperazine moiety may enhance the compound’s binding affinity and specificity for these targets, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known fluoropyrimidine used in cancer treatment.
Piperazine derivatives: Compounds like piperazine citrate and piperazine phosphate, used as anthelmintics.
Pyridazine derivatives: Compounds such as pyridazine-3-carboxylic acid, used in various chemical syntheses.
Uniqueness
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine is unique due to its combined structural features, which confer distinct chemical and biological properties. Unlike simpler fluoropyrimidines or piperazine derivatives, this compound’s multi-functional nature allows for more complex interactions with biological targets, making it a versatile tool in research and potential therapeutic applications.
Propriétés
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN6/c1-10-2-3-12(18-17-10)19-4-6-20(7-5-19)13-15-8-11(14)9-16-13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZGBHMNLXZZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2768134.png)

![N-(3-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768136.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2768137.png)
![(E)-N,N-dimethyl-N'-(5-(5-methylfuran-2-yl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide](/img/structure/B2768140.png)
![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2768144.png)

![3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768146.png)
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-propylpentanamide](/img/structure/B2768147.png)


![3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine;hydrochloride](/img/structure/B2768151.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2768156.png)
![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2768157.png)
